

The Signaling Nexus of Extracellular Succinate: A Technical Guide to the SUCNR1 Axis

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Compound of Interest

Compound Name: Sodium Succinate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular succinate, long known as a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that modulates a diverse array of physiological and pathological processes. Its actions are primarily mediated through the G protein-coupled receptor, SUCNR1 (GPR91). Activation of SUCNR1 by succinate triggers a cascade of intracellular events with profound implications for cellular function, making this receptor a compelling therapeutic target for a range of diseases, including inflammatory disorders, metabolic diseases, and cancer. This technical guide provides a comprehensive overview of the signaling function of extracellular succinate through SUCNR1, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to empower researchers and drug development professionals in this burgeoning field.

Introduction

The de-orphanization of GPR91 as the receptor for succinate revealed a novel signaling axis that links cellular metabolism to extracellular communication.[1] Under conditions of cellular stress, such as hypoxia, ischemia, or inflammation, intracellular succinate can accumulate and be released into the extracellular space, where it acts as an alarmin to signal local tissue distress.[2] SUCNR1 is expressed in a variety of tissues and cell types, including the kidney, liver, adipose tissue, immune cells, and platelets, underscoring its broad physiological

relevance.[3] This guide delves into the core mechanisms of SUCNR1 signaling, providing the necessary technical details to facilitate further research and therapeutic development.

SUCNR1 Signaling Pathways

SUCNR1 is a pleiotropic receptor that couples to multiple G protein subtypes, primarily Gq and Gi, and in some contexts Gs, leading to the activation of distinct downstream signaling cascades.[4][5] The specific G protein engaged and the resultant cellular response are cell-type dependent.

Gq-Mediated Signaling

Activation of the Gq pathway by succinate-bound SUCNR1 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration.[6] DAG, along with calcium, activates protein kinase C (PKC). This cascade is crucial for many of the pro-inflammatory and pro-angiogenic effects of succinate.

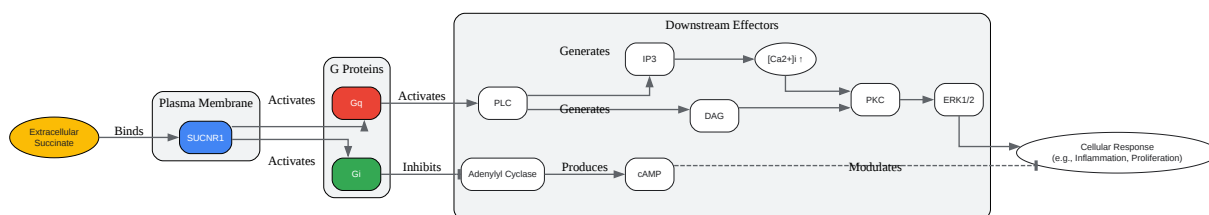
Gi-Mediated Signaling

Coupling of SUCNR1 to Gi proteins results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This pathway is particularly relevant in adipocytes, where succinate-mediated inhibition of cAMP counteracts hormone-stimulated lipolysis.[3]

Downstream Effectors

Both Gq and Gi signaling pathways converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8][9] ERK1/2 phosphorylation can regulate a multitude of cellular processes, including gene expression, proliferation, and survival.

Signaling Pathway Diagram



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Caption: SUCNR1 signaling pathways.

Quantitative Data Presentation

The following tables summarize key quantitative data for agonists and antagonists of SUCNR1, providing a valuable resource for experimental design and data interpretation.

Table 1: Agonist Affinity and Potency

Agonist	Receptor	Assay Type	Parameter	Value (μM)	Reference(s)
Succinate	Human	cAMP Inhibition	EC50	29	[7]
Succinate	Human	Calcium Mobilization	EC50	581	[7]
Succinate	Human	-	EC50	26 - 79	[4]
cis-Epoxy succinic acid	Human	cAMP Inhibition	EC50	2.7	[10]
cis-Epoxy succinic acid	Human	Calcium Mobilization	EC50	191	[7]
cis-1,2-Cyclopropane dicarboxylic acid	Human	Calcium Mobilization	EC50	1040	[7]
Malate	Human	cAMP Inhibition	EC50	>1000	[11]
Oxaloacetate	Human	cAMP Inhibition	EC50	~100	[11]
Methylmalonate	Human	cAMP Inhibition	EC50	~300	[11]
Itaconate	Human	cAMP Inhibition	EC50	>1000	[11]

Table 2: Antagonist Affinity and Potency

Antagonist	Receptor	Assay Type	Parameter	Value (nM)	Reference(s)
NF-56-EJ40	Human	-	IC50	25	[10] [12]
NF-56-EJ40	Human	-	Ki	33	[10] [12]
hGPR91 antagonist 1 (4c)	Human	-	IC50	7	[10]
hGPR91 antagonist 3 (5g)	Human	-	IC50	35	[10]
SUCNR1-IN-1 (Compound 20)	Human	-	IC50	88	[10]
TUG-2465 (fluorescent)	Human	BRET Saturation Binding	Kd	300	[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate SUCNR1 signaling.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following SUCNR1 activation.

Materials:

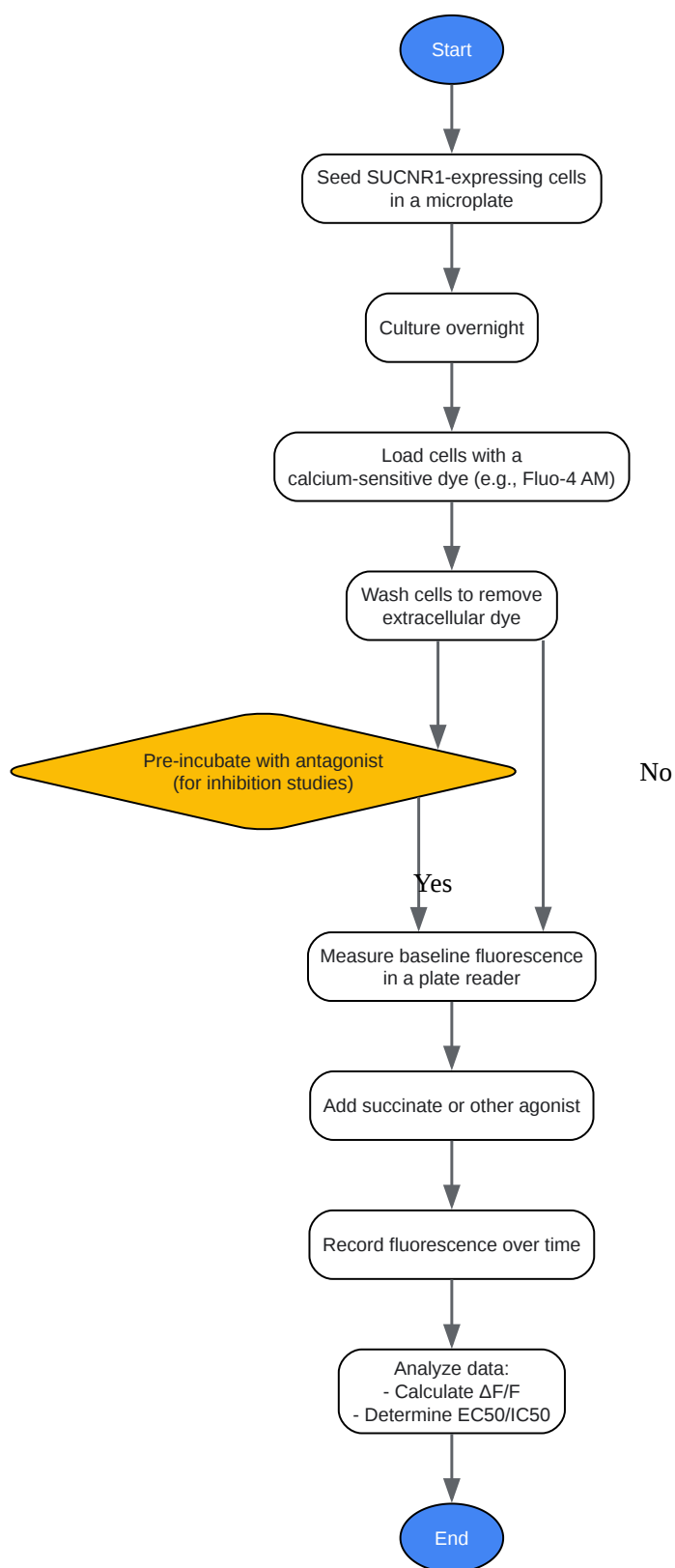
- HEK293 or CHO cells stably expressing human SUCNR1.
- Assay Buffer (e.g., Krebs buffer: 120 mM NaCl, 5 mM KCl, 0.62 mM MgSO₄, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4).[\[14\]](#)

- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]
- Probenecid (to prevent dye leakage).
- Succinate or other agonists.
- SUCNR1 antagonists (for inhibition studies).
- Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[15]

Protocol:

- Seed SUCNR1-expressing cells into a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.
- Remove culture medium and load the cells with Fluo-4 AM (e.g., 1 μ M) in Assay Buffer containing probenecid (e.g., 2.5 mM) for 30-60 minutes at 37°C.[16]
- Wash the cells with dye-free Assay Buffer.
- For antagonist studies, pre-incubate the cells with the antagonist for a specified time (e.g., 30 minutes).
- Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
- Add succinate or other agonists at various concentrations and immediately begin recording fluorescence intensity over time.
- Analyze the data by calculating the change in fluorescence from baseline. For dose-response curves, plot the peak fluorescence response against the agonist concentration to determine the EC50 value. For antagonist studies, calculate the IC50 value from the inhibition of the agonist response.[15]

Experimental Workflow: Calcium Mobilization Assay



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Caption: Workflow for a calcium mobilization assay.

cAMP Inhibition Assay

This assay measures the ability of SUCNR1 activation to inhibit adenylyl cyclase and decrease intracellular cAMP levels.

Materials:

- CHO-K1 or HEK293 cells expressing human SUCNR1.
- Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).[\[17\]](#)
- Forskolin (to stimulate adenylyl cyclase).
- Succinate or other agonists.
- SUCNR1 antagonists.
- cAMP detection kit (e.g., ELISA or HTRF-based).

Protocol:

- Seed SUCNR1-expressing cells in a 96-well plate and culture overnight.
- Serum-starve the cells for 2-4 hours.
- Pre-treat the cells with SUCNR1 antagonists if applicable.
- Add succinate or other agonists at various concentrations and incubate for a short period (e.g., 15-30 minutes).
- Add forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for 10-15 minutes.
- Lyse the cells and measure cAMP levels using a commercial kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each agonist concentration to determine the EC₅₀. For antagonists, calculate the IC₅₀ from the reversal of agonist-induced inhibition.

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the ERK1/2 signaling pathway downstream of SUCNR1.

Materials:

- Cells endogenously or exogenously expressing SUCNR1.
- Serum-free culture medium.
- Succinate or other agonists.
- SUCNR1 antagonists.
- Cell lysis buffer containing protease and phosphatase inhibitors.
- Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
- Western blotting reagents and equipment, or a plate-based detection method (e.g., AlphaLISA, HTRF).

Protocol (Western Blotting):

- Plate cells and allow them to adhere.
- Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
- Pre-treat with antagonists if necessary.
- Stimulate cells with succinate or other agonists for a short time course (e.g., 2, 5, 10, 15 minutes) to determine the peak response.
- Lyse the cells on ice and collect the lysates.
- Determine protein concentration using a standard assay (e.g., BCA).
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with a primary antibody against phospho-ERK1/2.

- Wash and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
- Quantify band intensities using densitometry.

Conclusion

The succinate-SUCNR1 signaling axis represents a fundamental link between cellular metabolism and intercellular communication, with significant implications for human health and disease. This technical guide provides a foundational resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and clear visual aids to facilitate the investigation of this important pathway. A thorough understanding of the nuances of SUCNR1 signaling will be paramount in the development of novel therapeutics that target this receptor for a variety of pathological conditions. As research in this field continues to evolve, the methodologies and data presented herein will serve as a valuable starting point for future discoveries.

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